molecular formula C33H68 B1216631 Tritriacontane CAS No. 630-05-7

Tritriacontane

Cat. No. B1216631
CAS RN: 630-05-7
M. Wt: 464.9 g/mol
InChI Key: SUJUOAZFECLBOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tritriacontane and related compounds involves complex organic reactions. For example, Delphine Pempo et al. (2000) described the convergent synthesis of a communication pheromone of ant Camponotus vagus with high enantiomeric and diastereoisomeric purity, demonstrating an approach to synthesizing long-chain hydrocarbons with specific configurations (Pempo, Cintrat, Parrain, & Santelli, 2000). Another study by R. Ballini et al. (2005) involved the first synthesis of triacontan-11-ol, starting from the nitroaldol reaction of 1-nitroicosane with decanal, highlighting methods for synthesizing long-chain alcohols related to tritriacontane (Ballini, Fiorini, & Palmieri, 2005).

Molecular Structure Analysis

The molecular structure of tritriacontane is defined by its long carbon chain, which impacts its physical and chemical properties. Research focusing on related compounds, such as polyunsaturated hydrocarbons and sila-macrobicyclic compounds, offers insights into the structural analysis of long-chain molecules (Filippova et al., 2015; Kwon, Sakamoto, Kabuto, & Kira, 2002).

Chemical Reactions and Properties

The chemical reactivity of tritriacontane involves reactions typical of alkanes, such as combustion and substitution. The synthesis and study of similar long-chain compounds provide valuable information on the reactivity and functionalization of such molecules. For instance, the creation of Schiff base derivatives from macrocyclic tricyclooctacosa- and triacontahexaene shows the potential for chemical modification and the development of materials with antimicrobial activity (Azab, Amr, & Al-Omar, 2015).

Physical Properties Analysis

Tritriacontane's physical properties, such as melting and boiling points, are influenced by its molecular structure. The long carbon chain contributes to its solid state at room temperature and its relatively high melting point compared to shorter-chain alkanes. Studies on similar long-chain compounds, like 12-hydroxyhentriacontane, provide insights into the physical properties of tritriacontane, including its phase behavior and thermal stability (Kaur et al., 2015).

Chemical Properties Analysis

The chemical properties of tritriacontane, such as its reactivity and interaction with other chemicals, are key to understanding its potential applications. The study on triacontanol, a related compound, demonstrates the impact of long-chain alcohols on plant growth regulation and physiological activities, indicating the biological relevance of tritriacontane's chemical properties (Naeem, Khan, & Moinuddin, 2012).

Scientific Research Applications

Phase Transitions in Crystals of Chain Molecules

Research by Ewen, Strobl, and Richter (1980) in Faraday Discussions of The Chemical Society studied n-Tritriacontane (n-C33H68), revealing its three solid–solid phase transitions before melting. They employed techniques like X-ray scattering and Raman spectroscopy, uncovering defect structures and molecular motions in its four modifications. This study contributes to understanding the phase behavior of chain molecules like Tritriacontane (Ewen, Strobl, & Richter, 1980).

Plant Growth Regulation with Triacontanol

Triacontanol (TRIA), related to Tritriacontane, is synthesized by plants and present in biological material. Studies by Ries and Stutte (1985) in Critical Reviews in Plant Sciences and others have found that TRIA can regulate various physiological and biochemical processes in plants, affecting crop yield. However, its commercial application in the U.S. has been inconsistent (Ries & Stutte, 1985).

TRIA as a Potent Plant Growth Regulator

Naeem, Khan, and Moinuddin (2012) in the Journal of Plant Interactions detailed TRIA's role in enhancing crop production, particularly in Asia. TRIA positively impacts growth, photosynthesis, protein synthesis, and nutrient uptake in various crops. The study highlights TRIA's ability to exploit the genetic potential of plants significantly (Naeem, Khan, & Moinuddin, 2012).

Triacontanol and Its Second Messenger in Plant Growth

Ries (1991) in Plant Physiology explored TRIA's growth-enhancing properties at nanomolar concentrations. They identified a second messenger, 9-β-l(+)-adenosine, in rice, which responds similarly to TRIA. This research sheds light on the molecular mechanisms behind TRIA's action in plant growth (Ries, 1991).

Triacontanol's Influence on Agricultural Practices

Research on triacontanol has extended to various agricultural practices. For instance, Mamat, Fontenot, and Newsom (1983) in HortScience found that triacontanol applied as a soil drench increased the height of Tabasco pepper seedlings. This demonstrates triacontanol's practical applications in enhancing crop growth (Mamat, Fontenot, & Newsom, 1983).

properties

IUPAC Name

tritriacontane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJUOAZFECLBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H68
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075444
Record name Tritriacontane
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Molecular Weight

464.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Vapor Pressure

4.02X10-11 mm Hg at 25 °C (Extrapolated)
Record name n-Tritriacontane
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Tritriacontane

Color/Form

Orthorhombic crystals from ether, benzene

CAS RN

630-05-7
Record name Tritriacontane
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Record name Tritriacontane
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Record name Tritriacontane
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Record name Tritriacontane
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Record name TRITRIACONTANE
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Record name n-Tritriacontane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8363
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

71.2 °C
Record name n-Tritriacontane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8363
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Citations

For This Compound
3,300
Citations
W Piesczek, GR Strobl, K Malzahn - Acta Crystallographica Section B …, 1974 - scripts.iucr.org
The n-alkane C33H68 exhibits three phase transitions between room temperature and the melting point T,,= 71-8 C. The modes of chain packing in the four modifications (A, B, C, D) …
Number of citations: 156 scripts.iucr.org
G Strobl, B Ewen, EW Fischer… - The Journal of Chemical …, 1974 - pubs.aip.org
The paraffin C 33 H 68 undergoes three solid‐solid phase transitions between room temperature and the melting point. The orthorhombic modification (A) stable at low temperatures is …
Number of citations: 214 pubs.aip.org
I Moradinia, AS Teja - Journal of Chemical and Engineering Data, 1988 - ACS Publications
As outlined elsewhere (1) odd-numbered n-alkanes exhibit different trends in their solid-state properties than even-num-bered members of the n-alkane series. It may therefore be …
Number of citations: 12 pubs.acs.org
M Hirose, K Ozaki, K Takaba, S Fukushima… - …, 1991 - academic.oup.com
The modifying effects of the naturally occurring antioxidants γ-oryzanol, phytic acid, tannic acid and n-tritriacontane-16, 18-dione (TTAD) were investigated in a rat wide-spectnim organ …
Number of citations: 111 academic.oup.com
B Ewen, EW Fischer, W Piesczek… - The Journal of Chemical …, 1974 - pubs.aip.org
It was possible to specify the motional mechanisms, which are effective in the high‐temperature modifications (B,C,D) of n ‐C 33 H 68 , using NMR and ir measurements in connection …
Number of citations: 103 pubs.aip.org
A Hagiwara, P Boonyaphiphat… - Japanese journal of …, 1999 - Wiley Online Library
Modifying effects of caffeine, α‐tocopherol, and n‐tritriacontane‐16,18‐dione (TTAD) on 2‐amino‐1‐methyl‐6‐phenylimidazo[4,5‐b]pyridine (PhIP)‐induced mammary and colonic …
Number of citations: 40 onlinelibrary.wiley.com
K Takaba, M Hirose, Y Yoshida, J Kimura, N Ito… - Cancer letters, 1997 - Elsevier
The modifying effects of the naturally occurring antioxidants n-tritriacontane-16,18-dione (TTAD), curcumin, dihydroguaiaretic acid (DHGA), chlorophyllin, tannic acid and phytic acid on …
Number of citations: 34 www.sciencedirect.com
DL Dorset, W Zhang - Journal of electron microscopy technique, 1991 - Wiley Online Library
The crystal structure of the odd‐chain paraffin, n‐tritriacontane, nC 33 H 68 , is determined directly by using low‐dose electron microscope images and electron diffraction intensity data …
DL Dorset - Zeitschrift für Kristallographie-Crystalline Materials, 1999 - degruyter.com
The crystal structure of n-tritriacontane, n-C 33 H 68 , in its B-form, has been determined quantitatively from three-dimensional electron diffraction data from epitaxially oriented samples, …
Number of citations: 20 www.degruyter.com
MA Sonibare, MO Soladoye… - African Journal of …, 2007 - ajol.info
The chemotaxonomic significance of leaf wax n-alkanes was studied in three species of Anthocleista Afzel. Identification of alkane components were determined by gas chromatography …
Number of citations: 24 www.ajol.info

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